Moracin P

Vue d'ensemble

Description

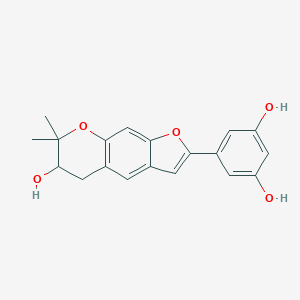

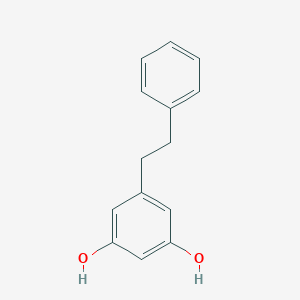

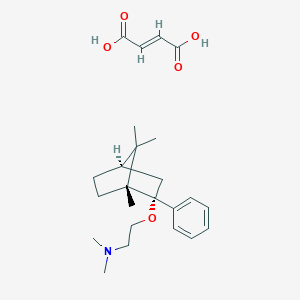

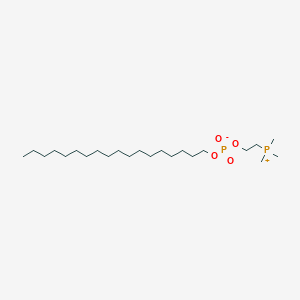

Moracin P is a 2-arylbenzofuran isolated from the Mori Cortex Radicis . It exhibits potent in vitro inhibitory activity against hypoxia-inducible factor (HIF-1) and reduces oxygen-glucose deprivation (OGD)-induced reactive oxygen species (ROS) production . It has neuroprotective and anti-inflammatory effects .

Synthesis Analysis

The first total synthesis of Moracin P was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization . Moracin P was traced to the phenylpropanoid pathway, and a putative biosynthetic pathway of moracins was proposed .Molecular Structure Analysis

Moracin P has a molecular formula of C19H18O5 . It is based on a benzofuran heterocycle . The structure-activity relationship analysis showed the importance of the 2-arylbenzofuran ring and the ®-configuration of the core scaffold .Chemical Reactions Analysis

Moracin P was traced to the phenylpropanoid pathway . It reduces ROS production in OGD-induced cell death . The radical scavenging of Moracin P against HOc and HOO radicals was evaluated by thermodynamic and kinetic calculations .Physical And Chemical Properties Analysis

Moracin P has a molecular weight of 326.3 g/mol . It has a molecular formula of C19H18O5 .Applications De Recherche Scientifique

Antispasmodic Activity

Moracin P, isolated from the root bark of Morus nigra, exhibits potent antispasmodic effects. In studies on isolated rat ileum and tracheal smooth muscles, compounds 2, 5, and 7 (including Moracin P) demonstrated strong antispasmodic properties. Moracin O (compound 5) was particularly effective, surpassing the action of papaverine .

Gastrointestinal Cancer Therapeutics

Moracin P has shown promise as an antitumor agent. It induces endoplasmic reticulum (ER) stress and promotes apoptosis in gastric cancer cells, both in vitro and in vivo. These findings highlight its potential for inhibiting tumor cell growth .

Inhibition of PCSK9 Expression

Several compounds derived from Moracin P have been investigated for their impact on PCSK9 mRNA expression. Notably, compounds 1, 7, 9, 11, and 14 significantly inhibit PCSK9 mRNA expression, with varying degrees of efficacy. These findings suggest a potential role in managing lipid metabolism and cardiovascular health .

Antiviral Activity

Moracin P has demonstrated potent inhibitory activity against chronic hepatitis C virus (HCV) cells. In particular, it outperformed moracin M (which lacks an additional ring structure) in antiviral assays. This underscores its potential as an antiviral agent .

Anti-Inflammatory Properties

While not exclusively attributed to Moracin P, the broader class of prenylated arylbenzofurans from Morus nigra has shown anti-inflammatory effects. These compounds may modulate immune responses and contribute to overall health .

Neuroprotective Effects

Although research is ongoing, Moracin P and related compounds have been explored for their neuroprotective properties. These effects may be relevant in conditions such as neurodegenerative diseases and cognitive decline .

Mécanisme D'action

Moracin P is a 2-arylbenzofuran compound isolated from the Mori Cortex Radicis . It has been found to exhibit a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects . This article will delve into the mechanism of action of Moracin P, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Moracin P has been found to target several key proteins in the body. It exhibits potent in vitro inhibitory activity against the hypoxia-inducible factor (HIF-1) , a key mediator during the adaptation of cancer cells to tumor hypoxia. Additionally, it has been shown to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism and thus plays a role in managing diabetes.

Mode of Action

Moracin P interacts with its targets to bring about changes at the molecular level. For instance, it inhibits the activity of HIF-1, thereby reducing the adaptation of cancer cells to hypoxic conditions . In the case of α-glucosidase, Moracin P acts as an inhibitor, reducing the enzyme’s activity and thus slowing down the breakdown of carbohydrates .

Biochemical Pathways

Moracin P affects several biochemical pathways. It has been found to induce the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress , potentially leading to DNA damage, autophagy, and cell death. This is particularly relevant in the context of cancer, where these processes can lead to the inhibition of tumor cell growth . Furthermore, it has been suggested that Moracin P may be involved in the phenylpropanoid pathway .

Pharmacokinetics

For instance, one study suggested that Moracin P is rapidly and well absorbed in the intestinal tract, and is highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It is extensively metabolized in the liver and intestine, and its glucuronidated metabolites have been proposed .

Result of Action

The interaction of Moracin P with its targets and its influence on various biochemical pathways result in several molecular and cellular effects. It has been found to reduce oxygen-glucose deprivation (OGD)-induced reactive oxygen species (ROS) production , exhibiting neuroprotective and anti-inflammatory effects . Moreover, it has been shown to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Moracin P can be influenced by various environmental factors. For instance, the physiological environment can affect the rate of its absorption and distribution . .

Orientations Futures

Moracin P has been found to induce ER stress and promote apoptosis in gastric cancer cells, confirming its potential to inhibit tumor cell growth in vitro and in vivo . These findings highlight the therapeutic potential of Morus alba L. monomers in gastrointestinal cancers, especially focusing on Moracin P as a potent inducer of ER stress and apoptosis .

Propriétés

IUPAC Name |

5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUCSEIKNTUPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moracin P | |

CAS RN |

102841-46-3 | |

| Record name | 5-[(6R)-6,7-Dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl]-1,3-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Moracin P | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Moracin P exhibits a range of biological activities, including:

- Neuroprotective activity: Moracin P demonstrates significant neuroprotective effects against glutamate-induced cell death in SK-N-SH cells []. This activity is thought to be mediated by its interaction with metabotropic glutamate receptor 1 (mGluR1) [].

- Analgesic activity: Studies show that Moracin P significantly inhibits acetic acid-induced pain, further suggesting its potential as an analgesic agent [].

- Antimicrobial activity: While not as potent as other compounds isolated alongside it, Moracin P, in combination with Genistein, exhibits strong antimicrobial activity against Klebsiella pneumoniae [].

- Anti-cancer activity: Research indicates that Moracin P possesses anti-cancer properties against various gastrointestinal cancers, including gastric cancer. It achieves this by inducing endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) in cancer cells [].

A: Moracin P has the molecular formula C23H22O5 and a molecular weight of 378.41 g/mol. This information can be derived from its structure and is commonly reported in scientific literature on the compound [, ].

A: Molecular docking studies suggest that Moracin P interacts with the metabotropic glutamate receptor 1 (mGluR1) []. While the exact mechanism requires further investigation, this interaction is believed to be responsible for its neuroprotective action against glutamate-induced cell death [].

A: Yes, the first total synthesis of Moracin P was achieved using a Sonogashira cross-coupling reaction followed by in situ cyclization []. This work also led to the establishment of the absolute configuration of its closely related analog, Moracin O [].

ANone: Studies on Moracin P and its analogs have provided insights into SAR:

- Prenylation is important for antispasmodic activity: Research on prenylated arylbenzofurans, like Moracin O, suggests that the prenyl group plays a crucial role in their antispasmodic activity [].

- Methoxy substitution can influence activity: Comparing the activity of Kuwanon U (active) and its methoxy derivative Kuwanon E (inactive) highlights that methoxy substitution can significantly impact biological activity [].

A: The induction of ER stress by Moracin P in gastric cancer cells is significant because it activates the unfolded protein response (UPR) []. Prolonged or excessive UPR activation can trigger apoptosis, making ER stress an attractive target for anti-cancer therapies [].

A: Yes, in vitro studies demonstrate that Moracin P exhibits potent α-glucosidase inhibitory activity with an IC50 of 16.6 µM []. This activity is notable as α-glucosidase inhibitors are used to manage type 2 diabetes by slowing down carbohydrate digestion and absorption [].

ANone: In silico docking studies have been performed to understand the interaction of Moracin P with potential target proteins:

- α-Glucosidase: Docking studies revealed that Moracin P exhibits favorable binding affinity to α-glucosidase, supporting its potential as an anti-diabetic agent [].

- mGluR1: While not explicitly mentioned for Moracin P, similar studies with structurally related benzofuran-type stilbenes suggest potential interactions with mGluR1, contributing to their neuroprotective effects [].

ANone: Various spectroscopic and chromatographic methods are employed for the isolation, identification, and characterization of Moracin P:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques are crucial for structural elucidation [, , , ].

- Mass spectrometry (MS): High-resolution MS, often coupled with liquid chromatography (LC-MS), is used for molecular weight determination and compound identification [, , ].

- Chromatographic techniques: Isolation of Moracin P from plant materials often involves various chromatographic methods, including column chromatography over silica gel, Sephadex LH-20, and reversed-phase (RP) chromatography [, ].

A: The identification of Moracin P in various Morus species, including Morus alba [, , ], Morus nigra [], Morus wittiorum [], and Morus mesozygia [], suggests its potential as a chemotaxonomic marker for this genus. Further research into the distribution and abundance of Moracin P across different species could offer valuable insights into the chemotaxonomy of Morus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,4-dihydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B175642.png)

![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)